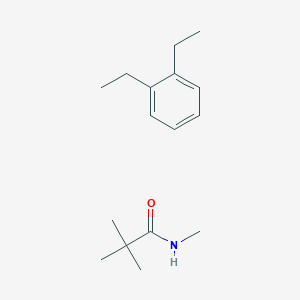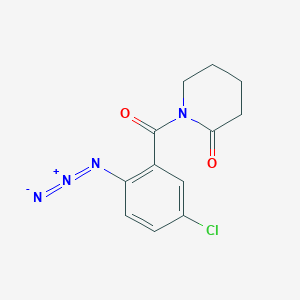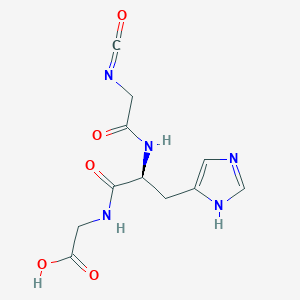![molecular formula C86H146N2O8 B15160294 3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid CAS No. 748799-87-3](/img/structure/B15160294.png)
3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-bis(methoxycarbonyl)benzoic acid with thionyl chloride to form dimethyl-5-(chlorocarbonyl)isophthalate. This intermediate is then reacted with 5-aminoisophthalic acid in the presence of N,N-Dimethylacetamide to yield 5-(3,5-bis(methoxycarbonyl)benzamido)isophthalic acid. The final step involves hydrolysis of the ester groups to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The benzamido groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Wirkmechanismus
The mechanism of action of 3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can influence the behavior of biological molecules and materials, leading to various effects depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis(hexadecyloxy)benzoic acid: Shares similar long alkyl chains but lacks the benzamido groups.
5-(3,5-bis(methoxycarbonyl)benzamido)isophthalic acid: An intermediate in the synthesis of the target compound, with similar structural features.
Uniqueness
3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid is unique due to its combination of benzamido groups and long alkyl chains, which confer specific chemical and physical properties not found in simpler analogs. This uniqueness makes it valuable for specialized applications in various scientific fields .
Eigenschaften
CAS-Nummer |
748799-87-3 |
|---|---|
Molekularformel |
C86H146N2O8 |
Molekulargewicht |
1336.1 g/mol |
IUPAC-Name |
3,5-bis[(3,5-dihexadecoxybenzoyl)amino]-4-methylbenzoic acid |
InChI |
InChI=1S/C86H146N2O8/c1-6-10-14-18-22-26-30-34-38-42-46-50-54-58-62-93-78-66-75(67-79(72-78)94-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-2)84(89)87-82-70-77(86(91)92)71-83(74(82)5)88-85(90)76-68-80(95-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-3)73-81(69-76)96-65-61-57-53-49-45-41-37-33-29-25-21-17-13-9-4/h66-73H,6-65H2,1-5H3,(H,87,89)(H,88,90)(H,91,92) |
InChI-Schlüssel |
XBJNXIKSPNYHAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)NC2=CC(=CC(=C2C)NC(=O)C3=CC(=CC(=C3)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)C(=O)O)OCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole](/img/structure/B15160222.png)

![1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B15160255.png)
![3-{[(4-Bromophenyl)carbamoyl]amino}benzoic Acid](/img/structure/B15160259.png)


![3,3'-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole}](/img/structure/B15160263.png)
![1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B15160265.png)
![2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]-](/img/structure/B15160267.png)
![N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B15160268.png)
![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide](/img/structure/B15160275.png)
![5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane](/img/structure/B15160281.png)

![1-{2-Hydroxy-6-[2-(thiophen-3-yl)ethoxy]phenyl}ethan-1-one](/img/structure/B15160293.png)
